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Compound of Interest

Compound Name: 1H-Indazole

Cat. No.: B189455

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1H-indazole, a core heterocyclic motif prevalent in medicinal chemistry and drug
development. This document outlines the key spectroscopic data for 1H-indazole and offers
detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry
(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of 1H-indazole,
providing detailed information about the chemical environment of its constituent atoms.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 1H-Indazole (Solvent: DMSO-ds)
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (J, Hz)

H1 ~13.1 broad singlet

H3 8.10 doublet 0.9
H4 7.78 doublet 8.2
H5 7.13 triplet 7.5
H6 7.36 triplet 7.7
H7 7.58 doublet 8.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

Table 2: 13C NMR Spectroscopic Data for 1H-Indazole (Solvent: DMSO-de)

Carbon Chemical Shift (6, ppm)
C3 134.5
C3a 121.1
C4 120.9
C5 126.3
C6 120.0
Cc7 109.8
C7a 140.2

Note: Assignments are based on computational and experimental data.

Experimental Protocol: NMR Analysis

e Sample Preparation:

o Accurately weigh 5-10 mg of 1H-indazole.
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o Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:
o Use a 300 MHz or higher field NMR spectrometer.[2]
o Tune and shim the spectrometer to the DMSO-ds lock signal.

o Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14
ppm for *H NMR and 0-160 ppm for 13C NMR).

o Data Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence.
o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Visualization: NMR Experimental Workflow

Sample Preparation

Click to download full resolution via product page
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Caption: Workflow for NMR spectroscopic analysis of 1H-Indazole.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 1H-indazole based on
the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation

Table 3: Characteristic IR Absorption Bands for 1H-Indazole

Characteristic Frequency

Vibrational Mode Functional Group
(cm™)

N-H Stretch (broad) Amine 3150 - 3000
Aromatic C-H Stretch Aromatic Ring 3100 - 3000
C=C / C=N Aromatic & ) )

) Aromatic & Pyrazole Rings 1620 - 1450
Pyrazole Ring Stretch
C-H Out-of-plane Bend Aromatic Ring 900 - 700

Data compiled from various sources.[3]

Experimental Protocol: IR Analysis

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 1H-indazole with approximately 100 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

e Instrument Setup:

o Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Record a background spectrum of the empty sample compartment.

o Data Acquisition:
o Place the KBr pellet in the sample holder.
o Acquire the IR spectrum, typically in the range of 4000-400 cm™2.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Experimental Workflow

Sample Preparation (KBr) Data Acquisition Data Processing & Analysis

Grind 1H-Indazole with KBr }—»{ Press into a Pellet }»—I» Record Background Spectrum }—»{ Record Sample Spectrum }»—l»{ Generate Absorbance/Transmittance Spectrum }—»{ Identify Characteristic Peaks

Click to download full resolution via product page
Caption: Workflow for IR spectroscopic analysis of 1H-Indazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 1H-
indazole molecule, particularly those involving its aromatic system.

Data Presentation

Table 4: UV-Vis Absorption Data for 1H-Indazole (in Acetonitrile)

Amax (nm) Molar Absorptivity (¢, M—*cm™?)
~254 Data not readily available
~296 Data not readily available
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The absorption maxima can be influenced by the solvent.[4]

Experimental Protocol: UV-Vis Analysis

e Sample Preparation:

o Prepare a stock solution of 1H-indazole in a UV-transparent solvent (e.g., acetonitrile or
methanol) of a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a dilute solution with a concentration that will result in an
absorbance reading between 0.2 and 0.8 AU.[5] A typical concentration is around 10
pg/mL.[5]

e Instrument Setup:

o Use a dual-beam UV-Vis spectrophotometer.

o Fill a quartz cuvette with the solvent to be used as a blank.

o Set the wavelength range for scanning (e.g., 200-400 nm).[5]
o Data Acquisition:

o Place the blank cuvette in the reference beam and the sample cuvette in the sample
beam.

o Run a baseline correction with the blank.

o Replace the blank in the sample beam with the sample cuvette and acquire the absorption
spectrum.

o Identify the wavelength(s) of maximum absorbance (Amax).[5]

Visualization: UV-Vis Experimental Workflow
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Sample Preparation Data Acquisition Data Analysis

Prepare Stock Solution Prepare Dilute Solution Run Baseline with Blank Acquire Sample Spectrum Identify Amax

Click to download full resolution via product page
Caption: Workflow for UV-Vis spectroscopic analysis of 1H-Indazole.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1H-
indazole, which aids in confirming its molecular formula and structure.

Data Presentation

Table 5: Key Electron lonization (El) Mass Spectrometry Fragments for 1H-Indazole

m/z lon Relative Abundance
118 [M]*+ Base Peak

91 [M-HCNJ* High

64 [CsHa]* Moderate

The molecular ion peak at m/z 118 is often the base peak.[3] A key fragmentation pathway
involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment at
m/z 91.[3]

Experimental Protocol: Mass Spectrometry Analysis

e Sample Preparation:

o Dissolve a small amount of 1H-indazole in a suitable volatile organic solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6]
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o Further dilute the solution as needed for the specific instrument and ionization technique.

[6]

e Instrument Setup:

o Use a mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI). ESI is a "soft" technique often
used with LC-MS, while El is a "hard" technique that induces more fragmentation.[3][7]

o For ESI, typical settings might include a positive ionization mode to form [M+H]* ions.[7]
o Set the mass analyzer to scan an appropriate mass range (e.g., m/z 50-200).
o Data Acquisition:

o Introduce the sample into the mass spectrometer. For liquid samples, this is often done via
direct infusion or through a liquid chromatography (LC) system.

o Acquire the mass spectrum.

Visualization: Mass Spectrometry Experimental
Workflow

Sample Preparation Data Acquisition Data Analysis

Dissolve in Volatile Solvent |—>| Dilute as Needed |>—I>| Instrument Setup (lonization & Scan Range) |—> Introduce Sample |—>

Analyze Molecular lon & Fragmentation

Acquire Mass Spectrum |»—|>

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometric analysis of 1H-Indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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